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Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3',5'-
Dimethoxyacetophenone, a key building block in organic synthesis and drug discovery. The

following sections detail its characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound

identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic

compounds. The ¹H and ¹³C NMR spectra of 3',5'-Dimethoxyacetophenone provide detailed

information about its proton and carbon framework.

¹H NMR Spectral Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule.
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Chemical Shift

(δ) [ppm]
Multiplicity Integration

Coupling

Constant (J)

[Hz]

Assignment

7.08 d 2H 2.3 H-2', H-6'

6.65 t 1H 2.3 H-4'

3.83 s 6H - -OCH₃

2.57 s 3H - -COCH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Data for the

closely related compound, 3',5'-Dimethoxy-4'-hydroxyacetophenone, is provided as a

reference.

Chemical Shift (δ) [ppm] Assignment

197.9 C=O

161.0 C-3', C-5'

139.5 C-1'

105.5 C-2', C-6'

105.2 C-4'

56.5 -OCH₃

26.7 -COCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Frequency (ν) [cm⁻¹] Intensity Assignment

~2950-3000 Medium
C-H stretch (aromatic and

aliphatic)

~1680 Strong
C=O stretch (conjugated

ketone)

~1600, ~1470 Medium-Strong C=C stretch (aromatic)

~1150-1300 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented here is for the analogous

compound 3',4'-dimethoxyacetophenone, as a close reference.

m/z Relative Intensity (%) Possible Fragment

180 54 [M]⁺

165 100 [M - CH₃]⁺

137 10 [M - COCH₃]⁺

77 12 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3',5'-Dimethoxyacetophenone in

0.5-0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:
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Acquire the spectrum at room temperature.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans is typically required (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃:

δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 3',5'-Dimethoxyacetophenone with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1266429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of 3',5'-Dimethoxyacetophenone into the

mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC).

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI)

source.

Ionization: Bombard the sample with electrons at a standard energy of 70 eV to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3',5'-Dimethoxyacetophenone.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3',5'-Dimethoxyacetophenone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1266429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

